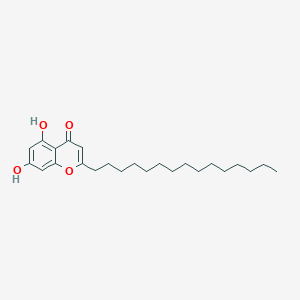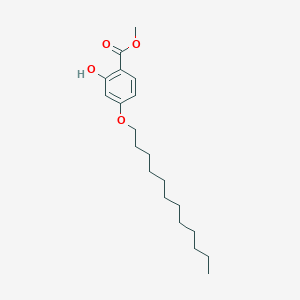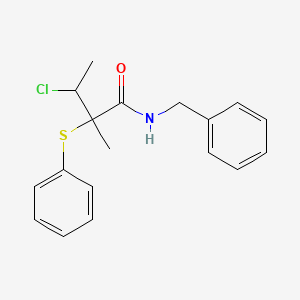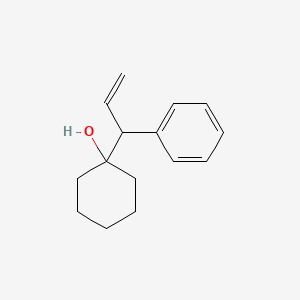
5,8-Quinolinedione, 6,7-dichloro-, 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8-Quinolinedione, 6,7-dichloro-, 1-oxide is a chemical compound known for its unique structure and properties It belongs to the class of quinolinediones, which are characterized by a quinoline ring system with two ketone groups The presence of chlorine atoms at the 6 and 7 positions and an oxide group at the 1 position further distinguishes this compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-quinolinedione, 6,7-dichloro-, 1-oxide typically involves the oxidation of 6,7-dichloroquinoline-5,8-dione. One common method includes the use of sodium chlorate in hydrochloric acid as the oxidizing agent . The reaction conditions are carefully controlled to ensure the formation of the desired product while minimizing side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5,8-Quinolinedione, 6,7-dichloro-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced to form different derivatives.
Substitution: Chlorine atoms at the 6 and 7 positions can be substituted with other groups.
Common Reagents and Conditions
Oxidation: Sodium chlorate in hydrochloric acid.
Reduction: Common reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide.
Major Products Formed
Oxidation: Formation of higher oxidation state derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted quinolinediones depending on the substituent used.
Applications De Recherche Scientifique
5,8-Quinolinedione, 6,7-dichloro-, 1-oxide has several applications in scientific research:
Mécanisme D'action
The compound exerts its effects primarily through interactions with specific enzymes and proteins. For example, it is a substrate for the enzyme DT-diaphorase (NQO1), which is involved in the reduction of quinones . The molecular docking studies have shown that the arrangement and type of interactions between the compound and the enzyme depend on the substituents present .
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Dichloro-5,8-quinolinedione: Lacks the oxide group at the 1 position.
5,8-Quinolinedione: Lacks chlorine atoms at the 6 and 7 positions.
6,7-Dichloro-2-methyl-5,8-quinolinedione: Contains a methyl group at the 2 position instead of the oxide group at the 1 position.
Uniqueness
5,8-Quinolinedione, 6,7-dichloro-, 1-oxide is unique due to the presence of both chlorine atoms and an oxide group, which confer distinct chemical properties and reactivity
Propriétés
Numéro CAS |
84289-01-0 |
|---|---|
Formule moléculaire |
C9H3Cl2NO3 |
Poids moléculaire |
244.03 g/mol |
Nom IUPAC |
6,7-dichloro-1-oxidoquinolin-1-ium-5,8-dione |
InChI |
InChI=1S/C9H3Cl2NO3/c10-5-6(11)9(14)7-4(8(5)13)2-1-3-12(7)15/h1-3H |
Clé InChI |
YTBFFBZWASJMPJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=O)C(=C(C2=O)Cl)Cl)[N+](=C1)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


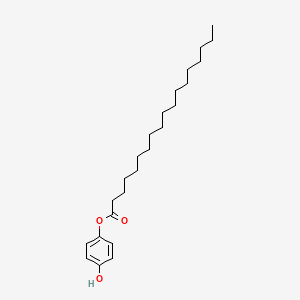
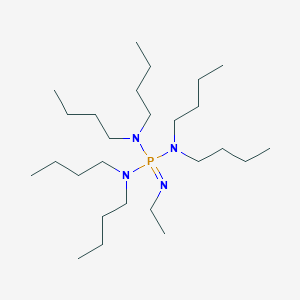
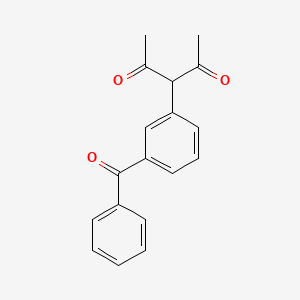
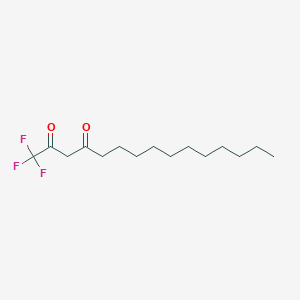
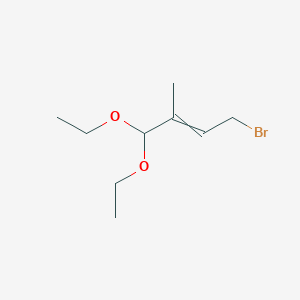
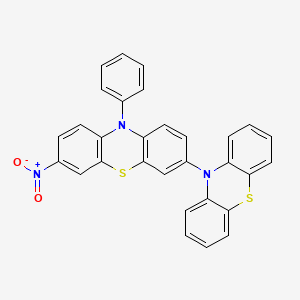

![N,N-Diethyl-2-[methyl(phenyl)amino]naphthalene-1-carboxamide](/img/structure/B14415957.png)
![{2-[Chloro(dimethyl)silyl]ethyl}(dimethyl)phosphane](/img/structure/B14415974.png)
